
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzhydryl group attached to an acetamide moiety, which is further connected to an isoquinolinone structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be synthesized through the reaction of benzyl chloride with a suitable nucleophile.
Acetamide Formation: The benzhydryl intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Isoquinolinone Attachment: The final step involves the coupling of the acetamide with an isoquinolinone derivative under appropriate conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzhydrylacetamide: Lacks the isoquinolinone moiety.
2-(1-Oxoisoquinolin-2(1H)-yl)acetamide: Lacks the benzhydryl group.
Benzhydrylisoquinolinone: Lacks the acetamide group.
Uniqueness
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is unique due to the combination of its benzhydryl, acetamide, and isoquinolinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C24H20N2O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-benzhydryl-2-(1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H20N2O2/c27-22(17-26-16-15-18-9-7-8-14-21(18)24(26)28)25-23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23H,17H2,(H,25,27) |
Clave InChI |
QFYGQUDAMZOYPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C=CC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


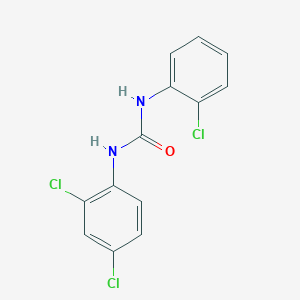
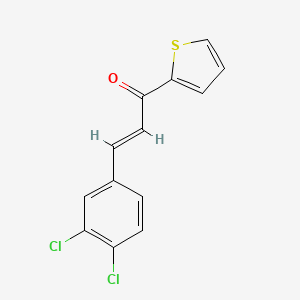
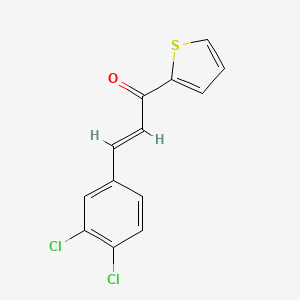
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
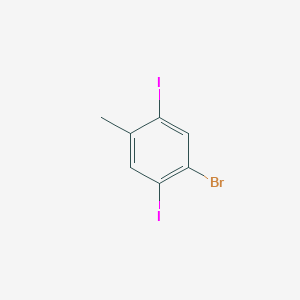
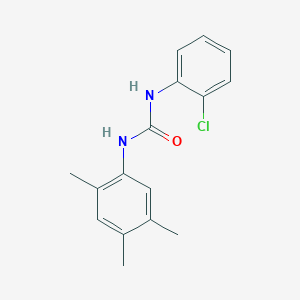


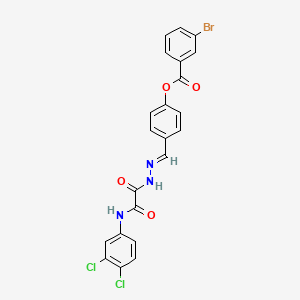
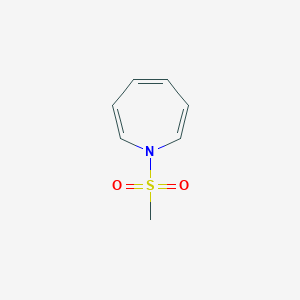
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)



